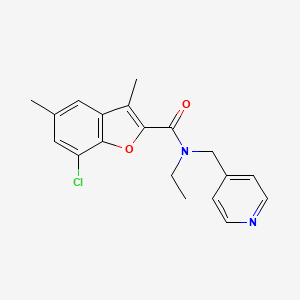![molecular formula C18H26F3NO2 B3810586 [3-(2-phenoxyethyl)-1-(4,4,4-trifluorobutyl)-3-piperidinyl]methanol](/img/structure/B3810586.png)
[3-(2-phenoxyethyl)-1-(4,4,4-trifluorobutyl)-3-piperidinyl]methanol
Descripción general
Descripción
The compound “[3-(2-phenoxyethyl)-1-(4,4,4-trifluorobutyl)-3-piperidinyl]methanol” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products. The molecule also has a trifluorobutyl group, which could potentially impart interesting properties due to the presence of highly electronegative fluorine atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the phenoxyethyl group, and the incorporation of the trifluorobutyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring is a six-membered ring with one nitrogen atom, which can impart basicity to the molecule. The trifluorobutyl group is a four-carbon chain with three fluorine atoms attached to the terminal carbon, which could make this part of the molecule quite electronegative .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The piperidine ring might undergo reactions typical of amines, such as protonation or alkylation. The trifluorobutyl group could potentially undergo reactions at the carbon-fluorine bond, although these bonds are generally quite stable .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar trifluorobutyl group and the basic piperidine ring could influence its solubility, boiling point, and melting point .Safety and Hazards
Direcciones Futuras
Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also be interesting to investigate the properties of related compounds, to gain a better understanding of how the trifluorobutyl group and the piperidine ring influence the behavior of the molecule .
Propiedades
IUPAC Name |
[3-(2-phenoxyethyl)-1-(4,4,4-trifluorobutyl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F3NO2/c19-18(20,21)9-5-12-22-11-4-8-17(14-22,15-23)10-13-24-16-6-2-1-3-7-16/h1-3,6-7,23H,4-5,8-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJVCCKQJFWQPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCC(F)(F)F)(CCOC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[2-(trifluoromethyl)phenyl]methanamine](/img/structure/B3810509.png)
![1-(3-chlorobenzyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B3810515.png)
![2-(3-{[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-1,3-propanediol trifluoroacetate (salt)](/img/structure/B3810529.png)
![5-(2-fluorophenyl)-N-[(4-morpholin-4-ylphenyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B3810538.png)
![(3S,4S)-1-[(3-methylimidazol-4-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol](/img/structure/B3810545.png)
![4-(2-amino-2-oxoethoxy)-N-methyl-N-[(1R)-1-(1-naphthyl)ethyl]benzamide](/img/structure/B3810552.png)
![5-[(2-hydroxyphenyl)acetyl]-N-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3810564.png)
![3-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B3810568.png)
![2-(furan-2-yl)-2-oxo-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]acetamide](/img/structure/B3810569.png)
![(3S*,4S*)-4-(4-fluorophenyl)-1-[2-(1H-pyrazol-1-ylmethyl)benzyl]piperidin-3-ol](/img/structure/B3810574.png)
![2-{[4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}phenol](/img/structure/B3810589.png)
![3-fluoro-N-{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B3810592.png)
![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3810599.png)

